4-(tert-Butyl)phthalamide
Overview
Description
4-(tert-Butyl)phthalamide is an organic compound that belongs to the class of phthalimides. Phthalimides are derivatives of phthalic anhydride and are characterized by the presence of an imide group. These compounds are widely used in organic synthesis and have applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)phthalamide typically involves the reaction of phthalic anhydride with tert-butylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)phthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imide nitrogen, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: this compound alcohols.
Substitution: N-alkylated phthalimides.
Scientific Research Applications
4-(tert-Butyl)phthalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)phthalamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phthalimide: The parent compound of 4-(tert-Butyl)phthalamide, used widely in organic synthesis.
Naphthalimide: A related compound with a naphthalene ring, used in materials science and as a fluorescent dye.
Succinimide: Another imide compound, commonly used in pharmaceuticals and as a precursor in organic synthesis.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with tailored properties for specific applications.
Biological Activity
4-(tert-Butyl)phthalamide, a derivative of phthalamide, has garnered attention for its diverse biological activities. This compound is part of a broader class of phthalimide-based compounds that have shown promise in various therapeutic areas, including anti-parasitic, anti-cancer, and neuroprotective activities. The following sections detail the biological activities associated with this compound, supported by relevant research findings and case studies.
1. Overview of Phthalimide Derivatives
Phthalimides are cyclic imides derived from phthalic acid and are known for their versatile pharmacological properties. The introduction of substituents, such as the tert-butyl group, can significantly influence their biological activity. Studies indicate that modifications to the phthalimide structure can enhance selectivity and potency against specific biological targets.
2. Anti-Parasitic Activity
Recent research highlighted the potential of phthalimide derivatives, including this compound, as anti-parasitic agents. A study conducted phenotypic screening on a library of compounds, revealing that certain phthalimides demonstrated significant activity against Trypanosoma brucei, Leishmania spp., and Entamoeba histolytica. Specifically, compounds with structural similarities to this compound exhibited effective intracellular elimination of Leishmania amastigotes, suggesting a viable mechanism for targeting parasitic infections .
Table 1: Anti-Parasitic Activity of Phthalimide Derivatives
Compound | Target Parasite | EC50 (μM) | Selectivity Index |
---|---|---|---|
PHT-39 | Leishmania spp. | 1.2 | >90 |
4-(tert-Butyl)PHT | Trypanosoma brucei | TBD | TBD |
3. Antioxidant and Anticancer Properties
The antioxidant potential of phthalimide derivatives has been explored in various studies. For instance, certain derivatives have shown significant inhibition against cancer cell lines while maintaining selective action toward normal tissues. The presence of functional groups in these compounds plays a crucial role in determining their biological outcomes .
Case Study: Antioxidant Activity
In a comparative study, derivatives similar to this compound were tested for their ability to scavenge free radicals. Results indicated that these compounds could reduce oxidative stress markers significantly.
4. Neuroprotective Effects
Phthalimides have also been investigated for their neuroprotective effects. Research has indicated that certain derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are essential for mood regulation and cognitive function .
Table 2: MAO Inhibition by Phthalimide Derivatives
Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
---|---|---|
5a | 0.91 | 0.84 |
5f | TBD | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its action may involve modulation of enzyme activity and interference with cellular signaling pathways critical for parasite survival and proliferation .
6. Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for drug development across various therapeutic areas. Continued research is essential to fully elucidate its mechanisms of action and optimize its efficacy against targeted diseases.
Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- In vivo efficacy studies to assess therapeutic potential.
- Exploration of combination therapies involving phthalimide derivatives.
Properties
IUPAC Name |
4-tert-butylbenzene-1,2-dicarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)7-4-5-8(10(13)15)9(6-7)11(14)16/h4-6H,1-3H3,(H2,13,15)(H2,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFQNSBLKACADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600667 | |
Record name | 4-tert-Butylbenzene-1,2-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52319-96-7 | |
Record name | 4-tert-Butylbenzene-1,2-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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